The Strategic Intermediate: A Technical Guide to Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Introduction: The Tetrahydroindole Core in Modern Drug Discovery To the experienced medicinal chemist, certain heterocyclic scaffolds signal a wealth of potential. The indole ring system is, without question, one of the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tetrahydroindole Core in Modern Drug Discovery
To the experienced medicinal chemist, certain heterocyclic scaffolds signal a wealth of potential. The indole ring system is, without question, one of the most significant and privileged structures in nature and pharmacology, forming the backbone of everything from the essential amino acid tryptophan to potent anti-cancer agents.[1] However, it is often in the partially saturated congeners of these systems that true synthetic versatility and novel biological activities are unlocked. The 4-oxo-4,5,6,7-tetrahydro-1H-indole scaffold is a prime example of such a strategic molecular framework.
This guide provides an in-depth technical overview of a key derivative of this scaffold: ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate . We will delve into its core physicochemical properties, the logic behind its synthesis, its critical role as a versatile building block, and a detailed experimental protocol for its preparation. This molecule is not merely a catalog chemical; it is a pivotal starting point for the synthesis of complex polycyclic structures and novel therapeutic agents, making a thorough understanding of its chemistry essential for researchers in drug development.[2]
Physicochemical & Structural Characteristics
The foundational data for any chemical entity provides the basis for its handling, reaction planning, and analytical characterization. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a functionally rich molecule, possessing a secondary amine, a ketone, an ester, and a pyrrole ring, all of which contribute to its unique reactivity. While an experimentally determined density is not widely reported in the literature, its other key properties have been well-characterized.
Synthesis Strategy: The Power of Condensation Chemistry
The construction of the 4-oxo-tetrahydroindole core is a classic example of elegant and efficient chemical synthesis. The most direct and historically significant route is a variation of the Nenitzescu indole synthesis, first reported for this specific scaffold in 1928. This method relies on the condensation of a 1,3-cyclohexanedione with an α-aminocarbonyl compound.
The causality behind this strategy is rooted in fundamental reactivity principles:
Nucleophilic Attack: The enamine character of the α-aminocarbonyl allows it to act as a potent nucleophile.
Michael Addition: The 1,3-cyclohexanedione, with its enolizable protons and conjugated system, serves as an excellent Michael acceptor. The initial step is a conjugate addition of the enamine to the dione.
Intramolecular Cyclization & Dehydration: Following the initial addition, the molecule is perfectly primed for an intramolecular nucleophilic attack by the amine onto one of the ketone carbonyls. This is followed by a dehydration (loss of a water molecule) step, which is the thermodynamic driving force that leads to the formation of the stable, aromatic pyrrole ring.
This one-pot or sequential process efficiently assembles the bicyclic core from simple, readily available acyclic and monocyclic precursors.
Caption: General synthesis workflow for the 4-oxo-tetrahydroindole core.
The Strategic Value in Drug Development
The true value of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate lies in its capacity to serve as a versatile scaffold for building more complex, biologically active molecules. The inherent functionality of the molecule provides multiple handles for synthetic modification:
The Ketone (C4-oxo): This is a key reaction center. It can undergo reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or serve as an anchor point for building additional fused ring systems.
The Pyrrole NH: The nitrogen can be alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, or receptor binding affinity.
The Ester (C2-carboxylate): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
The Aromatic Pyrrole Ring: While less reactive than the ketone, the C3 position is susceptible to electrophilic substitution, allowing for further functionalization.
This multi-functional nature makes it an ideal starting point for creating libraries of diverse compounds for high-throughput screening. Derivatives of the closely related 4-oxo-tetrahydrocarbazole core have been instrumental in the synthesis of antiemetic drugs, agents active on the central nervous system, and inhibitors of HIV integrase. Similarly, related tetrahydroindoles have been investigated for antitumor, antimicrobial, and neuroprotective activities.
Caption: Role as a versatile scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of the Core Scaffold
The following protocol is a representative procedure based on the classical condensation method.
Objective: To synthesize ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Standard laboratory glassware, heating mantle, and magnetic stirrer
Rotary evaporator
Filtration apparatus
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq).
Solvent & Reagent Addition: Add glacial acetic acid (approx. 5-10 volumes relative to the limiting reagent). The acid serves as both the solvent and the catalyst for the condensation and dehydration steps. Begin stirring the mixture.
Addition of Enamine: Slowly add ethyl 3-amino-2-butenoate (1.05 eq) to the stirring solution at room temperature. The slight excess of the enamine ensures the complete consumption of the more valuable dione.
Heating & Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. The elevated temperature is necessary to overcome the activation energy for both the cyclization and the final dehydration step.
Reaction Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
Workup - Cooling & Precipitation: Once the reaction is deemed complete, remove the heating mantle and allow the flask to cool to room temperature. The product often begins to precipitate from the acetic acid solution upon cooling. Further precipitation can be induced by placing the flask in an ice bath.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then cold diethyl ether. These washes remove residual acetic acid and other soluble impurities.
Drying & Characterization: Dry the isolated solid under vacuum. The final product, ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
Self-Validation and Trustworthiness: This protocol is inherently self-validating. The success of the reaction is confirmed by the physical state of the product (a solid, as expected) and definitively by spectroscopic analysis. Each peak in the NMR and mass spectrum should correspond to the expected structure, providing unambiguous confirmation of the successful synthesis.
Conclusion
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is more than a simple heterocyclic compound; it is a strategically designed intermediate rich with synthetic potential. Its efficient, one-pot synthesis from basic precursors and the presence of multiple, orthogonally reactive functional groups make it an invaluable tool for the drug discovery professional. A comprehensive understanding of its properties and chemistry empowers researchers to leverage this scaffold to its full potential, paving the way for the development of novel and complex molecular architectures with significant therapeutic promise.
References
Ergün, Y., et al. (2002). Synthesis of some new indole derivatives. Turkish Journal of Chemistry, 26(6), 875-882.
Kumar, A., et al. (2008). A new and efficient synthesis of novel 1, 2, 3, 4-tetrahydro-and 1, 9-dihydro-β-carboline derivatives and their biological evaluation. European journal of medicinal chemistry, 43(11), 2496-2504.
Li, W., & Vince, R. (2006). A new class of carbocyclic nucleoside analogues that are inhibitors of HIV-1 integrase. Bioorganic & medicinal chemistry letters, 16(11), 2913-2916.
Patnaik, S., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(53), 33535-33554.
Tüylü, B. A., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2670.
Crystal Structure Analysis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Structural Biology Guide
Executive Summary Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C₁₁H₁₃NO₃) is a highly versatile heterocyclic building block. Its structural motif is foundational in the synthesis of "furan metotica" compounds—...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C₁₁H₁₃NO₃) is a highly versatile heterocyclic building block. Its structural motif is foundational in the synthesis of "furan metotica" compounds—a novel class of microtubule-destabilizing agents capable of evading P-glycoprotein (Pgp) efflux pumps in [1]. Additionally, derivatives of this scaffold serve as potent[2], a target of significant interest for neurodegenerative and psychiatric disorders. Understanding the precise 3D conformation and intermolecular packing of this core scaffold is critical for rational structure-based drug design (SBDD).
As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural steps. Here, we will dissect the causality behind the crystallographic workflows, ensuring that every protocol serves as a self-validating system for structural accuracy.
Crystallography is not merely a sequence of operations; it is a chain of thermodynamic and geometric optimizations. Below is the self-validating protocol for determining the crystal structure of this compound.
Crystal Growth and Selection
Causality: The 4-oxo-tetrahydroindole scaffold contains both rigid planar elements (the pyrrole ring) and flexible aliphatic components (the cyclohexenone ring and ethyl ester). Slow evaporation provides the thermodynamic equilibrium necessary for the flexible ethyl ester to adopt a uniform low-energy conformation, minimizing crystal twinning and structural disorder[1].
Step 1: Dissolve 50 mg of the synthesized compound (>98% purity via HPLC) in 2.0 mL of an optimized solvent mixture, such as acetonitrile/chloroform (6:1 v/v)[1].
Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Removing particulate matter prevents heterogeneous nucleation, ensuring the growth of fewer, larger, and higher-quality single crystals.
Step 3: Puncture the vial cap with a 20-gauge needle and incubate at a stable 4°C for 14–18 days to allow slow solvent evaporation[1].
Validation Checkpoint: Examine the vial under a polarized light microscope. A valid crystal will extinguish light uniformly when rotated, indicating a single, untwinned domain.
X-Ray Diffraction Data Collection
Causality: Aliphatic chains, such as the ethyl ester group, exhibit high thermal motion at room temperature, which smears electron density and artificially inflates the weighted R-factor (
wR2
). Cryocooling to 100 K freezes out these dynamic vibrations, allowing for high-resolution structural determination.
Step 1: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a micro-loop coated in Paratone-N oil.
Step 2: Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cold stream.
Step 3: Collect diffraction data using Mo Kα (
λ
= 0.71073 Å) or Cu Kα radiation. Ensure data completeness up to
2θ=45∘
or higher[1].
Validation Checkpoint: The initial unit cell indexing must yield a volume consistent with the expected molecular volume (approx. 18-20 ų per non-hydrogen atom).
Structure Solution and Refinement
Causality: Due to the absence of heavy atoms in the base scaffold, direct methods are mathematically sufficient to solve the phase problem.
Step 1: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS)[1].
Step 2: Solve the structure using direct methods (SHELXT) to locate the heavy atoms (C, N, O).
Step 3: Refine the model using full-matrix least-squares on
F2
(SHELXL)[1]. Place hydrogen atoms in calculated positions and refine using a riding model.
Step 4 (Disorder Modeling): If the ethyl group exhibits positional disorder (common in this scaffold), model it across two split positions (e.g., Part A and Part B) and refine their relative occupancies (e.g., 60:40)[1].
Validation Checkpoint: The final
R1
value should be < 0.05, and the maximum residual electron density peak/hole should be < 0.5 e/ų.
Figure 1: Self-validating crystallographic workflow for tetrahydroindole derivatives.
Structural Analysis & Causality
Conformational Analysis
The molecule consists of a fused bicyclic system. The pyrrole ring and the adjacent carbonyls (the 4-oxo group and the 2-carboxylate) exhibit significant
π
-conjugation, forcing them into near-coplanarity. However, to relieve torsional strain, the saturated carbons of the cyclohexenone ring (C5, C6, C7) deviate from this plane. To minimize eclipsing interactions between adjacent hydrogen atoms, this ring typically adopts a half-chair or envelope conformation.
Intermolecular Hydrogen Bonding Networks
The crystal packing is predominantly driven by strong, directional hydrogen bonds. The pyrrole N-H is an excellent hydrogen bond donor, while the 4-oxo carbonyl and the ester carbonyl act as competing hydrogen bond acceptors. Typically, the N-H group forms a robust intermolecular hydrogen bond with the 4-oxo oxygen of an adjacent molecule (N-H···O=C), propagating a 1D supramolecular chain along the crystallographic axis.
The following table summarizes the anticipated crystallographic parameters for this specific scaffold, benchmarked against structurally related furan metotica derivatives and DAAO inhibitors[1][2].
Crystallographic Parameter
Typical Value / Range
Chemical Formula
C₁₁H₁₃NO₃
Formula Weight
207.23 g/mol
Crystal System
Monoclinic or Triclinic
Space Group
P21/c
or
P1ˉ
(Typical for achiral organics)
Data Collection Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Z (Molecules per unit cell)
4
Final
R1
Index
< 0.05
Weighted
wR2
Index
< 0.15
Conclusion
The structural elucidation of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate provides critical geometric parameters—such as the puckering of the cyclohexenone ring and the exact vectors of its hydrogen-bond donors/acceptors. By adhering to a rigorous, low-temperature crystallographic workflow, researchers can accurately model structural disorders (like the ethyl ester rotation) and leverage this high-resolution data to design next-generation therapeutics targeting tubulin or DAAO.
The Pharmacological Potential of Ethyl 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Promise of the Tetrahydroindole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Unlocking the Therapeutic Promise of the Tetrahydroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] Within this vast chemical space, the 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold has emerged as a privileged structure, endowed with a unique three-dimensional architecture that allows for diverse pharmacological engagement. This technical guide provides an in-depth exploration of the pharmacological potential of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed methodologies to empower further investigation into this promising class of compounds. We will delve into their synthesis, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, underpinned by mechanistic insights and structure-activity relationships.
I. The Synthetic Landscape: Building the 4-Oxo-Tetrahydroindole Core
The synthesis of the ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate core is a critical first step in exploring its pharmacological potential. A common and effective strategy involves the reaction of a cyclic 1,3-dione with an aminocrotonate derivative. This approach allows for the construction of the fused bicyclic system in a convergent manner.
A representative synthetic protocol is the reaction of 1,3-cyclohexanedione with ethyl 3-aminocrotonate. This reaction typically proceeds under thermal conditions or with acid catalysis, leading to the formation of the desired tetrahydroindole scaffold. Further modifications can be readily introduced at various positions of the indole ring, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, the nitrogen of the indole can be alkylated or acylated, and the phenyl ring (in the case of 2-phenyl derivatives) can be substituted with various functional groups to modulate the compound's electronic and steric properties.[2][3]
A general synthetic scheme for related 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives is presented below.[4] This provides a foundational methodology that can be adapted for the synthesis of a wide range of derivatives.
Experimental Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives
Materials:
Appropriately substituted phenacyl bromide
1,3-Cyclohexanedione
Ammonium acetate
Ethanol
Glacial acetic acid
Procedure:
A mixture of the substituted phenacyl bromide (1 mmol), 1,3-cyclohexanedione (1 mmol), and ammonium acetate (2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the purified 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.
Causality of Experimental Choices:
Ammonium acetate: Serves as a source of ammonia for the formation of the pyrrole ring of the indole nucleus through a Hantzsch-like synthesis.
Refluxing in ethanol: Provides the necessary thermal energy to drive the condensation and cyclization reactions. Ethanol is a suitable solvent for the reactants and allows for easy product precipitation upon cooling.
II. Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the 4-oxo-tetrahydroindole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of key cellular processes essential for cancer cell growth and survival, such as tubulin polymerization and cell cycle progression.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies have highlighted the ability of indole derivatives to inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[5][6] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[7]
The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a promising pharmacophore for developing tubulin polymerization inhibitors.[4] Modifications on the 2-phenyl ring can significantly impact the potency of these derivatives.
Quantitative Data: In Vitro Anticancer Activity
The anticancer activity of these compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Compound ID
Cancer Cell Line
IC50 (µM)
Reference
Derivative 7b (4-methoxyphenylhydrazone of a 2-phenyl-4,5,6,7-tetrahydro-1H-indole)
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
Human cancer cell lines (e.g., MCF-7, A549)
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Procedure:
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Self-Validation: The inclusion of a positive control with a known IC50 value ensures the validity of the assay and the responsiveness of the cell line.
Caption: Workflow for the evaluation of anticancer potential.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The 4-oxo-tetrahydroindole scaffold has shown promise in the development of novel anti-inflammatory agents.
Mechanism of Action: Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[8] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10]
Indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11][12] This inhibition can occur at various levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Materials:
RAW 264.7 murine macrophage cell line
Cell culture medium (DMEM with 10% FBS)
Lipopolysaccharide (LPS)
Test compounds
Griess reagent
Procedure:
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
Measure the absorbance at 540 nm.
Calculate the percentage of NO inhibition and determine the IC50 value.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
In Vivo Anti-inflammatory Models
The anti-inflammatory potential of lead compounds should be further validated in in vivo models. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing acute inflammation.[13][14]
IV. Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have a long history of antimicrobial activity, and the 4-oxo-tetrahydroindole scaffold offers a promising template for the design of new antibacterial and antifungal compounds.[4][15]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
Test compounds
96-well microtiter plates
Procedure:
Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing the growth medium.
Inoculate each well with a standardized suspension of the microorganism.
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
V. Neuroprotective Potential: A Frontier for Tetrahydroindoles
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant global health challenge. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major focus of drug discovery. While specific data on ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives in neuroprotection is limited, the broader class of indole derivatives has shown considerable promise.[17]
Potential Mechanisms of Neuroprotection
Indole derivatives may exert neuroprotective effects through various mechanisms, including:
Antioxidant activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[17]
Anti-inflammatory effects: Modulating neuroinflammation, a key component of neurodegenerative processes.
Inhibition of protein aggregation: Preventing the formation of toxic protein aggregates, such as amyloid-beta plaques in Alzheimer's disease.
Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Cytotoxicity)
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Cell culture medium
Hydrogen peroxide (H₂O₂)
Test compounds
MTT solution
Procedure:
Seed neuronal cells in a 96-well plate.
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂.
Assess cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[17]
Caption: Workflow for evaluating neuroprotective potential.
VI. Conclusion and Future Directions
The ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Derivatives of this core structure have demonstrated significant potential in the fields of oncology, inflammation, infectious diseases, and neuroprotection. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity.
Future research in this area should focus on:
Elucidation of specific molecular targets: Identifying the precise protein targets of these compounds will facilitate rational drug design and a deeper understanding of their mechanisms of action.
In vivo efficacy and pharmacokinetic studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.
Exploration of novel therapeutic areas: The diverse pharmacological activities of this scaffold suggest that its potential may extend beyond the areas discussed in this guide.
By leveraging the insights and methodologies presented herein, the scientific community can continue to unlock the full therapeutic potential of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives and contribute to the development of next-generation medicines.
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry. [Link]
Youssif, B. G., et al. (2018). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Jagwani, S., & Joshi, S. (2014). A green approach for the synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research. [Link]
Li, Y., et al. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Molecules. [Link]
Lesyk, R., et al. (2019). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]
Liu, X., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules. [Link]
Özdemir, A., et al. (2007). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry. [Link]
Al-Said, M. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Molecules. [Link]
Heinrich, M. (2013). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Pharmacology. [Link]
Ganesan, K., & Xu, B. (2018). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. International Journal of Molecular Sciences. [Link]
Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Ullah, R., et al. (2022). neuropharmacological investigation, ultra-high performance liquid chromatography analysis, and in silico studies of phyla nodiflora. Molecules. [Link]
ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethyl 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Abstract The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethyl 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Abstract
The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of this class with potential therapeutic applications. However, its specific in vitro mechanism of action has not been extensively elucidated in publicly available literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the compound's mechanism of action. Drawing on the known biological activities of structurally related indole-2-carboxylates and tetrahydroindoles, this document outlines putative mechanisms and provides detailed, field-proven experimental protocols for their validation. The guide is structured to facilitate a logical and efficient investigation, from initial broad-spectrum screening to more focused mechanistic studies.
Introduction and Current Landscape
The indole nucleus is a cornerstone of many pharmacological agents. The tetrahydroindole moiety, in particular, has been explored for a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. Derivatives of 4-oxo-4,5,6,7-tetrahydroindole have been synthesized and investigated for various therapeutic purposes.[1] While specific data on ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is limited, the broader family of indole-2-carboxylates has shown promise as inhibitors of enzymes such as cyclooxygenase (COX) and various protein kinases.[2][3]
Given the absence of a defined mechanism for the title compound, this guide proposes a hypothesis-driven approach to its characterization. We will explore three primary putative mechanisms of action based on the activities of analogous structures:
Antiproliferative and Cytotoxic Effects: Investigating the compound's ability to inhibit cancer cell growth and induce apoptosis.
Anti-inflammatory Activity: Assessing the compound's potential to inhibit key enzymes in the inflammatory cascade, such as COX-2.
Kinase Inhibition: Screening the compound against a panel of kinases to identify potential targets in cell signaling pathways.
This guide will provide the scientific rationale and step-by-step protocols for in vitro assays to test these hypotheses.
Putative Mechanism 1: Antiproliferative and Cytotoxic Effects
Many indole derivatives exhibit potent anticancer properties by inducing apoptosis or interfering with the cell cycle.[4][5] The investigation into the antiproliferative effects of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a logical starting point.
Experimental Workflow: Cytotoxicity Assessment
The initial step is to determine the compound's cytotoxic potential across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Caption: Workflow for determining the cytotoxicity of the compound using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is below 0.5%.
Treatment: Replace the medium in the wells with medium containing the various concentrations of the compound. Include a vehicle control (DMSO only). Incubate for 24, 48, and 72 hours.[7]
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
The results of the MTT assay can be summarized in a table.
Cell Line
Incubation Time (h)
IC50 (µM)
MCF-7
24
>100
48
75.3
72
52.1
HCT116
24
98.2
48
65.8
72
45.9
A549
24
>100
48
88.4
72
68.7
Interpretation: A dose- and time-dependent decrease in cell viability would suggest that the compound has antiproliferative effects. If significant cytotoxicity is observed, further assays such as Annexin V/Propidium Iodide staining can be performed to determine if the mechanism of cell death is apoptosis.[7]
Putative Mechanism 2: Anti-inflammatory Activity
The tetrahydroindole scaffold is present in molecules with anti-inflammatory properties.[8] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9]
Experimental Workflow: COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit can be used to determine the compound's ability to selectively inhibit COX-2 over COX-1.
Caption: A generalized workflow for an in vitro COX inhibition assay.
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to separate wells of a 96-well plate.
Inhibitor Incubation: Add the diluted compounds to the wells and incubate for 15 minutes at room temperature.
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
PGE2 Measurement: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values and the selectivity index (SI = IC50 for COX-1 / IC50 for COX-2).[9]
Interpretation: A high selectivity index indicates that the compound is a more potent inhibitor of COX-2 than COX-1, which is a desirable characteristic for an anti-inflammatory drug with a potentially better gastrointestinal safety profile.[10]
Putative Mechanism 3: Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[11] Given the structural similarity of the title compound to known kinase inhibitors, it is plausible that it may exert its biological effects through the modulation of one or more protein kinases.
Experimental Workflow: Kinase Inhibitor Profiling
A broad-spectrum kinase inhibitor profiling service can be utilized to screen the compound against a large panel of kinases at a fixed concentration. Hits from this primary screen can then be followed up with dose-response assays to determine IC50 values.
thermodynamic stability of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Title: Thermodynamic Stability and Degradation Kinetics of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Technical Guide for Drug Development Abstract Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Thermodynamic Stability and Degradation Kinetics of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Technical Guide for Drug Development
Abstract
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a highly versatile fused bicyclic building block utilized in the synthesis of advanced therapeutics, including Bromodomain and Extra-Terminal motif (BET) inhibitors and Proteolysis Targeting Chimeras (PROTACs). Understanding the thermodynamic stability of its tetrahydroindole core is critical for predicting shelf-life, optimizing synthetic routes, and preventing premature in vivo degradation. This whitepaper provides an in-depth analysis of the molecule's thermodynamic profile, electronic stabilization mechanisms, and standardized protocols for forced degradation profiling.
Structural Thermodynamics and Electronic Stabilization
The molecular architecture of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate features a pyrrole ring fused to a cyclohexanone moiety, capped with an ethyl ester at the C2 position. Unsubstituted pyrroles are notoriously electron-rich and highly susceptible to electrophilic attack and spontaneous auto-oxidation. However, this specific derivative exhibits remarkable thermodynamic stability under ambient conditions.
The causality behind this stability lies in a profound "push-pull" electronic effect:
Electron Withdrawal: The C2 ethyl ester and the conjugated C4 ketone act as strong electron-withdrawing groups (EWGs). They deplete the electron density of the pyrrole
π
-system, significantly raising the activation energy required for oxidative degradation.
Conjugation and Enolization: While the 4-oxo group can theoretically undergo keto-enol tautomerization, the ketone form is thermodynamically favored. Enolization would require the formation of a highly strained diene system within the fused ring architecture, making the keto-tautomer the dominant species at equilibrium.
These structural features make the compound an ideal, stable precursor for synthesizing complex epigenetic modulators, such as G9a/GLP methyltransferase PROTACs[1] and BET family inhibitors[2].
Thermodynamic Degradation Pathways
Despite its ambient stability, the molecule is subject to specific thermodynamic sinks when exposed to environmental stress. The primary pathways include dehydrogenative aromatization, ester hydrolysis, and oxidative cleavage.
Thermodynamic degradation pathways of the tetrahydroindole core.
The Aromatization Sink (Dehydrogenation)
The most significant thermodynamic driving force for tetrahydroindoles is the transition to a fully aromatic indole system[3]. The release of hydrogen (dehydrogenation) yields a 4-hydroxy-1H-indole-2-carboxylate derivative. Because the aromatic indole possesses a high resonance stabilization energy, this reaction has a negative Gibbs free energy (
ΔG<0
). However, under standard conditions, the reaction is kinetically inert due to a high activation energy barrier, requiring a catalyst (e.g., Palladium on Carbon) or a chemical oxidant (e.g., DDQ) to proceed.
Hydrolytic Equilibrium
The C2 ethyl ester is subject to standard thermodynamic equilibrium governed by the pH of the aqueous environment. Base-catalyzed hydrolysis is essentially irreversible due to the formation of the resonance-stabilized carboxylate anion, whereas acid-catalyzed hydrolysis remains a reversible equilibrium.
Quantitative Stability Data
To facilitate formulation and synthetic planning, the quantitative degradation metrics of the tetrahydroindole core under accelerated stress conditions are summarized below.
Table 1: Thermodynamic Stability Profile under Accelerated Stress
To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal standards and mass balance checks are integrated to confirm that the observed loss of the parent compound correlates directly with the appearance of specific degradants.
Step-by-step experimental workflow for thermodynamic stability profiling.
Protocol 1: Dehydrogenative Aromatization Assay
Purpose: To determine the kinetic barrier of the thermodynamically favored aromatization pathway.
Causality: Using Pd/C lowers the activation energy, allowing us to measure the intrinsic thermodynamic drive of the cyclohexanone ring to aromatize into a phenol derivative.
Sample Preparation: Dissolve 50 mg of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in 10 mL of anhydrous toluene to ensure a moisture-free environment, preventing competing hydrolysis.
Catalyst Addition: Add 5 mg of 10% Palladium on Carbon (Pd/C). Self-Validation: Run a parallel control flask without Pd/C to verify that aromatization is catalyst-dependent and not strictly thermal.
Reflux & Sampling: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Extract 100
μL
aliquots at
t=0,30,60,120,
and
240
minutes.
Quenching: Filter each aliquot immediately through a 0.22
μm
PTFE syringe filter to remove the Pd/C catalyst, effectively halting the reaction. Dilute 1:10 in LC-MS grade acetonitrile.
LC-MS/MS Analysis: Monitor the disappearance of the parent mass (
m/z
207) and the appearance of the aromatized product (
m/z
205). Calculate the rate constant (
k
) using first-order kinetic modeling.
Protocol 2: pH-Dependent Hydrolysis Kinetics
Purpose: To map the thermodynamic equilibrium of the C2 ester across physiological and synthetic pH ranges.
Buffer Preparation: Prepare three 50 mM buffer solutions: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
Spiking: Prepare a 10 mM stock of the compound in DMSO. Spike 100
μL
of the stock into 9.9 mL of each buffer (final concentration 100
μM
, 1% DMSO).
Incubation: Incubate the solutions in a thermoshaker at 37°C.
Sampling & Quenching: Withdraw 200
μL
aliquots at
t=0,1,4,24,
and
48
hours. Quench the pH 10.0 samples with 10
μL
of 1M HCl, and the pH 2.0 samples with 10
μL
of 1M NaOH to neutralize the pH and freeze the equilibrium state.
Analysis: Analyze via UPLC-UV at 254 nm. Self-Validation: The sum of the molar concentrations of the parent ester and the free carboxylic acid degradant must equal the initial 100
μM
concentration (Mass Balance > 98%). A failure in mass balance indicates a competing degradation pathway (e.g., oxidation).
Conclusion
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a thermodynamically robust building block. Its unique push-pull electronic configuration shields the vulnerable pyrrole core from spontaneous oxidation. While the molecule possesses a strong thermodynamic drive toward aromatization, the high kinetic barrier ensures excellent shelf-life and synthetic reliability, making it an indispensable scaffold in modern medicinal chemistry and targeted protein degradation therapies.
References
SAFETY DATA SHEET - TCI Chemicals: 4-Oxo-4,5,6,7-tetrahydroindole
TCI Chemicals
Recent Advances of Catalysis in the Hydrogenation and Dehydrogenation of N-Heterocycles for Hydrogen Storage
The Journal of Physical Chemistry C - ACS Public
Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase
The University of Osaka Institutional Knowledge Archive
COMPOUND WITH ANTICANCER ACTIVITY - European Patent Office - EP 3778573 B1
European P
Application Note: Step-by-Step Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Executive Summary The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate represents a critical transformation in heterocyclic chemistry. This rigid, functionalized scaffold is highly prized in drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate represents a critical transformation in heterocyclic chemistry. This rigid, functionalized scaffold is highly prized in drug discovery, serving as a core intermediate in the development of for neurodegenerative diseases[1] and SIRT2 inhibitors. This application note details a highly optimized, one-pot, two-stage Hantzsch-type cyclocondensation protocol that maximizes regioselectivity and yield while minimizing the formation of furan byproducts.
Mechanistic Overview & Synthetic Strategy
Expertise & Causality: Why this specific route?
Traditional Knorr pyrrole syntheses utilizing ethyl acetoacetate derivatives inevitably introduce a methyl group at the C3 position of the resulting indole. To synthesize the 3-unsubstituted target, ethyl bromopyruvate must be used as the dielectrophile.
The reaction relies on the in situ generation of an enamine (3-amino-2-cyclohexen-1-one) from 1,3-cyclohexanedione and ammonium acetate. The causality of the reaction sequence is driven by Hard-Soft Acid-Base (HSAB) principles:
Regioselective C-Alkylation : The soft nucleophilic
α
-carbon (C2) of the enamine preferentially attacks the soft electrophilic
α
-bromo carbon of ethyl bromopyruvate, rather than the harder carbonyl group.
Intramolecular Cyclocondensation : The pendant enamine nitrogen nucleophilically attacks the pyruvate ketone.
Aromatization : The subsequent dehydration is thermodynamically driven by the formation of the stable, conjugated 10-
π
electron pyrrole system fused to the cyclohexanone ring.
If the reaction is conducted without an adequate ammonia source, the oxygen atom of the 1,3-cyclohexanedione enolate acts as the nucleophile, leading to the competing (ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate)[2],[3]. The use of excess ammonium acetate ensures complete enamine formation, effectively steering the pathway entirely toward the Paal-Knorr/Hantzsch-type pyrrole[4].
Figure 1: Mechanistic pathway highlighting the causality of the Hantzsch-type cyclocondensation.
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Role in Synthesis
1,3-Cyclohexanedione
112.13
1.0
1.12 g
Starting Material (Dinucleophile precursor)
Ammonium Acetate
77.08
3.0
2.31 g
Amine source / Buffer
Ethyl Bromopyruvate
195.01
1.05
2.05 g (1.32 mL)
Dielectrophile
Ethanol (Absolute)
46.07
-
30 mL
Solvent
Ethyl Acetate / Hexanes
-
-
As needed
Extraction & Chromatography
Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis of the target indole derivative.
Step 1: Enamine Formation
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (10.0 mmol) of 1,3-cyclohexanedione and 2.31 g (30.0 mmol) of ammonium acetate in 30 mL of absolute ethanol.
Stir the mixture vigorously at room temperature for 30–45 minutes.
Trustworthiness & Self-Validation Checkpoint: Before proceeding to Step 2, take a 10 µL aliquot and analyze it via TLC (Hexane:EtOAc 1:1). The complete disappearance of the 1,3-cyclohexanedione spot (
Rf≈0.3
, stains heavily with KMnO
4
) and the appearance of a highly UV-active enamine spot (
Rf≈0.1
) validates that the system is primed for regioselective C-alkylation. Premature addition of the electrophile will compromise the yield.
Step 2: Alkylation and Cyclization
To the stirred enamine solution, add 1.32 mL (10.5 mmol) of ethyl bromopyruvate dropwise over 10 minutes using a syringe. Caution: Ethyl bromopyruvate is a potent lachrymator; perform this step in a well-ventilated fume hood.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 3 to 4 hours.
Monitor the reaction progress via TLC (Hexane:EtOAc 7:3). The product will appear as a distinct, bright UV-active spot at
Rf≈0.4
.
Step 3: Work-up
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the ethanol.
Partition the resulting dark residue between 50 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water.
Separate the organic layer and extract the aqueous layer with an additional 20 mL of EtOAc.
Combine the organic extracts, wash with 30 mL of saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na
2
SO
4
).
Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product.
Step 4: Purification
Purify the crude material by flash column chromatography on silica gel, utilizing a gradient eluent of Hexanes/Ethyl Acetate (from 9:1 to 7:3).
Collect the fractions containing the product and concentrate them to afford ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a crystalline solid.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation. The isolated compound should exhibit the following spectral signatures:
1
H NMR (400 MHz, CDCl
3
) :
δ
9.25 (br s, 1H, NH ) – Confirms the presence of the pyrrole nitrogen.
Ensure a minimum of 3.0 equiv of NH
4
OAc is used. Do not add ethyl bromopyruvate until TLC confirms complete enamine conversion.
Dark, intractable tar formation
Overheating or localized high concentration causing polymerization of bromopyruvate.
Add ethyl bromopyruvate strictly dropwise to a dilute solution at room temperature before initiating reflux.
Incomplete cyclization (open-chain intermediate on TLC)
Insufficient thermal energy or stalling of the dehydration step due to water accumulation.
Extend reflux time by 1-2 hours. Ensure the ethanol used is absolute (anhydrous) to drive the equilibrium of the condensation step forward.
References
US20090099248A1 - Inhibitors of d-amino acid oxidase
Source: Google Patents
URL
Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder
Source: bioRxiv
URL:[Link]
Understanding the Scope of Feist-Bénary Furan Synthesis
Source: ResearchGate
URL:[Link]
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans: A Study of Catalytic and Reaction Parameters
Source: MDPI (Molecules)
URL:[Link]
cross-coupling reaction conditions for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
An In-Depth Guide to Cross-Coupling Reactions for the Functionalization of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Introduction: The 4-Oxo-Tetrahydroindole Scaffold The ethyl 4-oxo-4,5,6,7-tetrahydro-1H-in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Cross-Coupling Reactions for the Functionalization of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Introduction: The 4-Oxo-Tetrahydroindole Scaffold
The ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate core represents a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure, combining a ketone-bearing saturated ring with an indole nucleus, makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. Palladium-catalyzed cross-coupling reactions are paramount tools for the late-stage functionalization of such heterocyclic systems, allowing for the precise installation of diverse substituents and the rapid exploration of chemical space.[1][2]
This guide provides a comprehensive overview of the key considerations and detailed protocols for performing cross-coupling reactions on this specific tetrahydroindole scaffold. We will delve into the prerequisite activation of the core, explore the nuances of various coupling methodologies, and offer field-proven protocols and optimization strategies to empower researchers in their synthetic endeavors.
Part 1: Prerequisite for Coupling: Halogenation of the Indole Core
The foundational principle of most cross-coupling reactions is the union of an organometallic reagent with an organic electrophile, typically an organohalide or triflate.[3][4] The parent molecule, ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, lacks a suitable leaving group for such transformations. Therefore, the first critical step is the regioselective installation of a halogen, most commonly bromine or iodine, onto the indole ring.
The C3 position of the indole nucleus is the most electronically rich and sterically accessible site, making it highly susceptible to electrophilic substitution.
Protocol 1.1: C3-Bromination of the Tetrahydroindole Scaffold
This protocol describes a standard procedure for the selective bromination of the indole C3 position using N-Bromosuccinimide (NBS).
Dissolve ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the resulting crude product, ethyl 3-bromo-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, by column chromatography on silica gel.
This halogenated intermediate is now primed for a variety of palladium-catalyzed cross-coupling reactions.
Part 2: A Survey of Key Cross-Coupling Methodologies
With a suitable leaving group installed, the 3-position of the tetrahydroindole core can be functionalized using several powerful palladium-catalyzed reactions. The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.).
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the organohalide with an organoboron reagent (boronic acid or ester). It is renowned for its mild conditions and high functional group tolerance.[5][6][7]
Buchwald-Hartwig Amination: A premier method for constructing C-N bonds by coupling the organohalide with a primary or secondary amine. This reaction is fundamental in the synthesis of pharmaceuticals.[8][9][10]
Sonogashira Coupling: Creates C(sp²)-C(sp) bonds by coupling the organohalide with a terminal alkyne, typically using a dual palladium/copper catalytic system.[11][12]
Heck Reaction: Forms a C-C bond by coupling the organohalide with an alkene, resulting in a substituted alkene product.[13][14]
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Detailed Application Protocols
The following protocols provide step-by-step guidance for two of the most common and versatile coupling reactions for the prepared 3-bromo-tetrahydroindole.
Protocol 3.1: Suzuki-Miyaura C-C Coupling
Objective: To couple ethyl 3-bromo-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with an arylboronic acid.
Bulky phosphine ligand (if not using a pre-catalyst)
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv)
Anhydrous solvent (e.g., Toluene or Dioxane)
Schlenk flask or sealed tube
Procedure:
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, base, and bromo-indole to a Schlenk flask.
Add the anhydrous solvent, followed by the amine.
Seal the flask tightly and heat to 90-110 °C with vigorous stirring.
Monitor the reaction until completion by TLC or LC-MS.
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purify the N-coupled product by column chromatography.
Part 4: Reaction Optimization and Key Parameters
Achieving high yields and clean conversions in cross-coupling reactions requires careful optimization of several parameters. The electron-deficient nature of the 4-oxo-tetrahydroindole ring, due to the ketone and ester functionalities, generally favors the initial oxidative addition step but can influence subsequent steps in the catalytic cycle.[15]
Parameter
Key Considerations & Recommendations
Rationale
Catalyst/Ligand
For challenging couplings (e.g., with aryl chlorides or hindered substrates), use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos .[16][17] Palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) are often superior as they provide a reliable source of the active Pd(0) species.[18][19]
Bulky ligands promote reductive elimination and stabilize the active catalytic species, preventing the formation of inactive palladium black.[17] Electron-rich ligands accelerate the oxidative addition step.
Base
The choice of base is critical and substrate-dependent. K₂CO₃ or Cs₂CO₃ are effective and mild bases for many Suzuki couplings.[17] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu, KOt-Bu, or K₃PO₄ is typically required.[20]
The base facilitates the transmetalation step in Suzuki reactions by forming a more nucleophilic "ate" complex.[7] In aminations, it deprotonates the amine or the intermediate palladium-amine complex.
Solvent
1,4-Dioxane, Toluene, and DMF are common choices. For Suzuki couplings, a co-solvent of water is often beneficial, as it helps to dissolve the inorganic base.[4][17] All solvents must be anhydrous for water-sensitive reactions like the Buchwald-Hartwig amination.
The solvent must solubilize all reaction components. Polar aprotic solvents generally accelerate the reaction rates.[4]
Temperature
Reactions are typically run between 80-120 °C . Microwave irradiation can significantly shorten reaction times and improve yields, especially for less reactive substrates.[17][18]
Higher temperatures provide the necessary activation energy for the catalytic cycle, but can also lead to side reactions like dehalogenation or catalyst decomposition if excessive.
Part 5: Standard Experimental Workflow
The following diagram outlines the logical flow of a typical cross-coupling experiment, from initial setup to final analysis.
Application Notes & Protocols: Leveraging Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in Modern Drug Discovery Assays
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide foc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2][3] This guide focuses on a versatile building block, Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate , and its strategic application in drug discovery screening campaigns. We provide an in-depth exploration of the core scaffold's potential, followed by detailed, field-proven protocols for deploying this compound in primary screening and lead optimization efforts targeting key drug classes, including protein kinases, G-Protein Coupled Receptors (GPCRs), and other enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this promising chemical starting point.
The Scientific Rationale: Why Focus on the Tetrahydroindole Scaffold?
The 4-oxo-4,5,6,7-tetrahydro-1H-indole core represents a unique chemical space, blending the aromaticity of the pyrrole ring with the conformational flexibility of a saturated carbocycle. This hybrid nature offers several strategic advantages in drug design:
Structural Rigidity and Complexity: The fused ring system provides a rigid, three-dimensional framework that can facilitate high-affinity interactions with protein targets.[4]
Multiple Vector Points for Diversification: The core structure of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate presents several reactive handles for chemical modification. The indole nitrogen (N-1), the ethyl ester at C-2, and the ketone at C-4 are all amenable to a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies.[5][6]
Proven Biological Relevance: Derivatives of the broader indole and tetrahydrocarbazole families have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][7][8][9] This extensive history de-risks the scaffold as a starting point for new discovery programs.
The workflow for leveraging this compound in a typical drug discovery campaign is outlined below.
Caption: Drug discovery workflow using the core scaffold.
General Considerations for Assay Development
Before initiating a screening campaign, it is critical to establish a robust and reliable assay. The choice of assay technology depends on the target class, desired throughput, and available instrumentation.
Key Parameters for Optimization:
Compound Solubility and Handling: The ethyl ester group enhances the lipophilicity of the core scaffold. Ensure complete solubilization in a suitable solvent, typically DMSO, for stock solutions. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤ 1%) to avoid solvent-induced artifacts.
Enzyme/Substrate Concentrations: For enzymatic assays, concentrations should be optimized to ensure the reaction proceeds under initial velocity conditions, where product formation is linear with respect to time and enzyme concentration.[10] This is crucial for accurately determining inhibitor potency.
Incubation Time and Temperature: These parameters must be carefully controlled to achieve a sufficient signal window and ensure the reaction remains in the linear range.[11] For inhibitor studies, a pre-incubation step of the compound with the enzyme before adding the substrate is often necessary to allow for binding equilibrium to be reached.[12][13]
Application Protocol: Kinase Inhibition Assays
The indole scaffold is a well-established framework for developing kinase inhibitors.[9] Derivatives can target the ATP-binding site or allosteric pockets.[14] The following protocols describe two common, robust methods for screening compounds against protein kinases.
This universal assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15]
Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is used by a luciferase to generate a light signal proportional to kinase activity.[15]
Step-by-Step Methodology:
Compound Plating: Prepare serial dilutions of the ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives in DMSO. Dispense a small volume (e.g., 1 µL) into a 384-well assay plate. Include controls: DMSO only (negative control, 100% activity) and a known kinase inhibitor (positive control).
Kinase Reaction:
Prepare a kinase/substrate solution in the optimized kinase reaction buffer.
Add the kinase/substrate solution (e.g., 10 µL) to the compound-containing wells.
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data Presentation
Compound ID
Target Kinase
IC₅₀ (nM)
Derivative A
ERK1
85
Derivative B
ERK1
1,200
Derivative C
BTK
250
Staurosporine
ERK1
15
Note: This data is for illustrative purposes only to show a typical format for results.
Caption: Workflow and principle of the ADP-Glo™ kinase assay.
GPCRs are the largest family of membrane receptors and are major drug targets.[16][17] Assays typically measure the downstream consequences of receptor activation, such as changes in second messenger levels or protein-protein interactions.
Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCRs
This assay is widely used for GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium.[16][17]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Ligand binding to the GPCR triggers a signaling cascade that releases calcium from the endoplasmic reticulum, causing a detectable increase in fluorescence.[17]
Step-by-Step Methodology:
Cell Culture and Plating: Seed cells stably expressing the Gq-coupled GPCR of interest into a 96- or 384-well black, clear-bottom plate and culture overnight to form a monolayer.
Dye Loading:
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
Remove the culture medium from the cells and add the dye loading buffer.
Incubate the plate at 37°C for 60 minutes in the dark.
Compound Addition:
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
Place the cell plate into a fluorescence plate reader equipped with liquid handling (e.g., FLIPR).
Measure the baseline fluorescence for a few seconds.
The instrument then automatically adds the compound dilutions to the wells.
Data Acquisition: Immediately after compound addition, monitor the fluorescence intensity over time (typically 2-3 minutes) to capture the kinetic response of calcium release.
Data Analysis: The response is typically quantified as the maximum peak height or the area under the curve. Determine agonist (EC₅₀) or antagonist (IC₅₀) values by plotting the response against the compound concentration.
This assay format is nearly universal for all GPCRs, as β-arrestin recruitment is a common step in receptor desensitization, independent of the G-protein coupling pathway.[18][19]
Principle: The GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Upon ligand binding and receptor activation, the protease-tagged β-arrestin is recruited to the GPCR, where it cleaves the transcription factor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β-lactamase).[19]
Step-by-Step Methodology:
Cell Handling: Use a cell line engineered for the Tango™ assay expressing the GPCR of interest. Seed the cells in assay plates and incubate.
Compound Treatment: Add serial dilutions of the test compounds to the cells. Incubate for a period sufficient for reporter gene expression (e.g., 16-24 hours).
Substrate Addition: Add the β-lactamase substrate to the cells and incubate at room temperature in the dark to allow the enzymatic reaction to proceed.
Data Acquisition: Measure the fluorescence at two wavelengths (for the cleaved and uncleaved substrate).
Data Analysis: The ratio of the two fluorescence signals corresponds to the level of receptor activation. Calculate EC₅₀ or IC₅₀ values as described previously.
Caption: Simplified GPCR signaling pathways for assays.
Application Protocol: General Enzyme Inhibition Assay
The versatility of the tetrahydroindole scaffold makes it a candidate for inhibiting various other enzyme classes. A general protocol for a colorimetric or fluorometric biochemical assay is provided below.[12][20]
Principle: An enzyme catalyzes the conversion of a substrate to a product that is either colored or fluorescent. An inhibitor will decrease the rate of product formation, leading to a reduced signal.[20]
Step-by-Step Methodology:
Reagent Preparation: Prepare concentrated stock solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer. The buffer should be optimized for pH, ionic strength, and any required cofactors for the specific enzyme.[12]
Assay Plate Setup:
Add assay buffer to "Blank" wells (no enzyme).
Add test compound dilutions to "Inhibitor" wells.
Add vehicle (e.g., DMSO) to "Control" wells (100% activity).
Enzyme and Inhibitor Pre-incubation:
Add a fixed amount of enzyme to the "Inhibitor" and "Control" wells.
Mix gently and pre-incubate the plate for 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme.[12]
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance or fluorescence at regular intervals (e.g., every minute for 10-20 minutes).
Data Analysis:
Determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the signal vs. time curve.
Calculate the percentage of inhibition using the formula:
% Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
Conclusion and Future Directions
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a highly valuable starting scaffold for drug discovery. Its proven biological relevance and synthetic tractability make it an ideal candidate for generating diverse libraries for screening against a wide range of therapeutic targets. The protocols detailed in this guide provide a robust framework for initiating these screening campaigns, from initial hit identification in high-throughput formats to more detailed mechanistic studies. By applying these standardized and optimized methodologies, researchers can effectively unlock the therapeutic potential of this privileged chemical structure.
References
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
GPCR Assay Services. Reaction Biology.
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black. BenchChem.
Application Note: Catalytic Strategies for the Functionalization of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Executive Summary Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a highly versatile, privileged building block in modern medicinal chemistry. Its unique pyrrolocyclohexanone architecture se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a highly versatile, privileged building block in modern medicinal chemistry. Its unique pyrrolocyclohexanone architecture serves as a critical scaffold for the synthesis of complex polyheterocyclic structures 1, including potent SIRT2 inhibitors 2 and advanced G9a/GLP methyltransferase modulators 3. This application note provides an in-depth technical guide to the mechanistic rationale and validated protocols for the catalytic functionalization of this core structure at four distinct reactive sites: the N1 pyrrole nitrogen, the C3 pyrrole core, the C4 ketone, and the C5
α
-carbon.
Mechanistic Rationale & Catalyst Selection
The regioselective functionalization of 4,5,6,7-tetrahydroindol-4-ones requires precise catalyst selection to overcome competing side reactions and direct the transformation to the desired site.
C3-H Functionalization (Pyrrole Core): Direct C-H activation at the C3 position is achieved using Palladium(II) catalysts (e.g.,
Pd(OAc)2
). The electron-rich nature of the pyrrole ring facilitates electrophilic palladation. Ligands such as
PCy3
or
PPh3
are critical for stabilizing the active Pd(0) species during the catalytic cycle, preventing catalyst deactivation via aggregation, while inorganic bases drive the transmetalation step 4.
C4 Ketone Condensation: The C4 carbonyl group is susceptible to nucleophilic attack. Brønsted acids (e.g.,
p
-TsOH) or Lewis acids activate the ketone, enabling condensation with hydrazines or primary amines to form fused tricyclic systems (e.g., pyrrolo-fused cinnolinones). The acid catalyst lowers the LUMO of the carbonyl, accelerating the initial nucleophilic addition and subsequent dehydration 5.
N1 Alkylation/Arylation: The pyrrole nitrogen is weakly acidic. Strong bases like Sodium Hydride (NaH) deprotonate N1, generating a highly nucleophilic pyrrolide anion that readily undergoes
SN2
reactions with alkyl halides or Pd-catalyzed Buchwald-Hartwig aminations with aryl halides.
C5
α
-Functionalization: The protons
α
to the C4 ketone can be abstracted by strong, non-nucleophilic bases (e.g., LDA) at cryogenic temperatures to form a kinetic enolate, which can then be trapped regioselectively by electrophiles.
Data Presentation: Catalyst and Condition Summary
Functionalization Site
Target Transformation
Catalyst / Reagent System
Solvent & Temp
Typical Yield
Mechanistic Role
N1 (Pyrrole N)
Alkylation
NaH (1.2 eq), R-X
DMF, 0 °C to RT
85–95%
Deprotonation to form a reactive pyrrolide anion.
C3 (Pyrrole Core)
C-H Arylation
Pd(OAc)2
(5 mol%),
PCy3
,
K2CO3
Toluene, 110 °C
65–80%
Electrophilic palladation followed by reductive elimination.
C4 (Ketone)
Hydrazine Condensation
p
-TsOH (10 mol%),
NH2NH2
Ethanol, Reflux
60–75%
Carbonyl activation to facilitate nucleophilic attack and dehydration.
C5 (
α
-Carbon)
α
-Alkylation
LDA (1.1 eq), Allyl-Br
THF, -78 °C
55–70%
Kinetic enolate formation for regioselective electrophilic trapping.
Experimental Workflows & Protocols
Protocol A: Palladium-Catalyzed C3-H Arylation
Objective: To introduce an aryl group at the C3 position of the pyrrole core via direct C-H activation.
Self-Validating System: The use of a bulky, electron-rich phosphine ligand (
PCy3
) ensures the stabilization of the Pd intermediate, while the inorganic base (
K2CO3
) acts as both a proton scavenger and a promoter for the transmetalation step, preventing premature catalyst precipitation (palladium black formation).
Procedure:
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 mmol), the aryl iodide (1.2 mmol),
Pd(OAc)2
(5 mol%),
PCy3
(10 mol%), and anhydrous
K2CO3
(2.0 mmol).
Solvent Addition: Add anhydrous toluene (5.0 mL) and degas the mixture via three consecutive freeze-pump-thaw cycles.
Reaction: Heat the mixture to 110 °C and stir vigorously for 16–24 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography on silica gel.
Protocol B: Acid-Catalyzed Condensation at C4 (Formation of Fused Heterocycles)
Objective: To synthesize tricyclic pyrrolo-fused systems (e.g., cinnolinones) via condensation with hydrazine.
Procedure:
Preparation: In a round-bottom flask, dissolve ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (1.0 mmol) in absolute ethanol (10 mL).
Catalyst Addition: Add hydrazine hydrate (1.5 mmol) followed by a catalytic amount of
p
-toluenesulfonic acid (
p
-TsOH, 10 mol%).
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The acid catalyst is crucial for driving the equilibrium toward the dehydrated cyclized product.
Workup: Cool the mixture to 0 °C in an ice bath. The fused heterocyclic product typically precipitates directly from the solution.
Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure fused heterocycle.
Protocol C: Base-Catalyzed N1-Alkylation
Objective: To protect or functionalize the pyrrole nitrogen.
Procedure:
Preparation: Dissolve the starting indole (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere and cool to 0 °C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 mmol) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
(10 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Catalytic functionalization pathways of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
References
Title: 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures
Source: Molecules 2021, 26(15), 4596
URL: [Link]
Title: Tetrahydroindoles as Multipurpose Screening Compounds and Novel Sirtuin Inhibitors
Source: ChemMedChem 2019, 14(8), 853-864
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase
Source: Osaka University Institutional Knowledge Archive, 2023
URL: [Link]
Title: Construction of the indole nucleus through C-H functionalization reactions
Source: ARKIVOC 2010 (i) 390-449
URL: [Link]
Title: Functionalization of tetrahydroindol-4-one derivatives
Source: Kharkiv University Bulletin. Chemical Series, 2022, (39), 6-20
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay developers, and drug discovery scientists.
Focus Area: Neurological drug development, NMDA receptor modulation, and flavoenzyme kinetics.
Introduction & Mechanistic Grounding
The compound ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1142816-66-7) is a highly specialized building block and lipophilic analog belonging to the indole-2-carboxylate family of therapeutic compounds[1]. In neuropharmacology, indole-2-carboxylic acid (I2CA) derivatives are widely recognized as potent, competitive inhibitors of D-amino acid oxidase (DAAO) .
DAAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine , which acts as a critical co-agonist at the synaptic N-methyl-D-aspartate (NMDA) receptor[2]. Hyperactivity of DAAO leads to D-serine depletion, driving NMDA receptor hypofunction—a core pathophysiological mechanism in schizophrenia and cognitive decline[2][3].
By utilizing the ethyl ester variant (ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate), researchers can exploit its increased membrane permeability in cell-based assays. Once intracellular, it acts either via direct active-site binding (accommodated by DAAO's flexible "lid-open" conformation) or as a prodrug hydrolyzed to its active carboxylate form[4].
To evaluate the inhibitory efficacy of this compound in a biologically relevant environment, a cell-based fluorometric assay must be employed. The assay relies on measuring the byproduct of DAAO's enzymatic reaction: hydrogen peroxide (H₂O₂) . This is achieved using a Horseradish Peroxidase (HRP)-coupled reaction with Amplex Red, which oxidizes to the highly fluorescent resorufin[5].
The Self-Validating System
A robust protocol cannot merely list steps; it must control for biochemical artifacts. This protocol integrates the following causal safeguards:
Exogenous FAD Supplementation: DAAO binds its flavin adenine dinucleotide (FAD) cofactor weakly. During cell lysis, FAD dissociates, converting the active holoenzyme into an inactive apoenzyme. Adding 5 µM FAD to the lysis buffer prevents false-positive inhibition readouts[4][5].
Alkaline Buffer Selection: Mammalian DAAO exhibits optimal catalytic efficiency at pH 8.0–8.5. Using a sodium pyrophosphate buffer ensures maximum signal window[3][6].
Counter-Screening (Interference Control): Indole derivatives can sometimes act as direct ROS scavengers. A parallel cell-free assay using exogenous H₂O₂ and HRP (without DAAO) is required to ensure the compound is not simply quenching the Amplex Red signal[5].
Table 1: Quantitative Parameters and Quality Control Metrics
Parameter
Optimal Range/Value
Mechanistic Rationale
Buffer pH
8.0 - 8.5
Matches the alkaline optimum of mammalian DAAO[3].
Exogenous FAD
5 µM
Prevents apoenzyme formation during cell lysis[5].
D-Serine
10 - 30 mM
Saturating concentration ensures zero-order kinetics for accurate
Vmax
[5].
HRP Concentration
1 - 4 U/mL
Rapidly couples H₂O₂ generation to Amplex Red oxidation[5].
DMSO Tolerance
< 1.5% v/v
Prevents solvent-induced enzyme denaturation or cell toxicity[4].
Step-by-Step Cell Culture Assay Protocol
Reagent Preparation
Assay Buffer: 75 mM disodium pyrophosphate, pH 8.5[6].
Lysis Buffer: Assay Buffer supplemented with 1% Triton X-100, 1 mM EDTA, and 1X Protease Inhibitor Cocktail.
Compound Stock: 10 mM ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in 100% DMSO.
Master Mix (Prepare fresh in the dark): Assay Buffer containing 5 µM FAD, 4 U/mL HRP, 50 µM Amplex Red, and 20 mM D-Serine[4][5].
Figure 2: Self-validating cell-based assay workflow for DAAO inhibitors.
Cell Seeding and Treatment
Seed Cells: Plate AD293 or HEK293 cells stably expressing human DAAO at a density of
1×104
cells/well in a black, clear-bottom 96-well tissue culture plate[7][5].
Incubate: Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
Compound Treatment: Perform a serial dilution of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in culture media (final concentrations ranging from 0.1 µM to 100 µM). Ensure final DMSO concentration remains
≤1.0%
. Include Indole-2-carboxylic acid as a positive control inhibitor[7].
Incubation: Incubate the cells with the compound for 2 hours to allow for membrane permeation and potential intracellular esterase cleavage.
Cell Lysis and Enzymatic Reaction
Wash: Carefully aspirate the media and wash the cells once with 100 µL of warm PBS to remove residual media components that might scavenge ROS.
Lysis: Add 40 µL of Lysis Buffer (pre-spiked with 5 µM FAD) to each well. Incubate on a plate shaker at 4°C for 15 minutes to ensure complete lysis and stabilization of the DAAO-FAD complex[5].
Initiate Reaction: Add 60 µL of the freshly prepared Master Mix (containing Amplex Red, HRP, and D-Serine) to each well.
Self-Validation Check: Include "No Substrate" control wells (Master Mix lacking D-Serine) to establish the baseline cellular ROS background.
Data Acquisition and Analysis
Detection: Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation II or Tecan Infinite).
Read Parameters: Measure fluorescence kinetically every 2 minutes for 1 hour at 37°C, using Excitation 530 nm / Emission 590 nm [5].
IC₅₀ Calculation: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Plot the normalized percentage of DAAO activity against the log concentration of the compound. Fit the data using a non-linear regression (four-parameter logistic equation) to determine the IC₅₀.
ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate solubility issues in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of complex heterocyclic building blocks. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of complex heterocyclic building blocks. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a highly valuable scaffold, particularly utilized in the synthesis of D-amino acid oxidase (DAAO) inhibitors for neurodegenerative disease research 1[1].
However, its physicochemical profile presents significant solubility hurdles in physiological media. This guide provides field-proven, causality-driven workflows to ensure your biological assays are robust, reproducible, and free from artifactual data caused by compound precipitation.
Physicochemical Profile & Causality of Solubility Issues
To solve solubility issues, we must first understand the molecular causality. This compound lacks ionizable functional groups at physiological pH (the pyrrole NH is non-basic, and the ester is neutral). Consequently, pH-adjustment strategies are entirely ineffective. Furthermore, the planar conjugated system (the pyrrole ring fused to an oxo-cyclohexenyl ring) drives high crystalline lattice energy, leading to rapid hydrophobic aggregation in water2[2].
Table 1: Quantitative Physicochemical Data & Solubilization Impact
Property
Value
Impact on Solubilization Strategy
CAS Number
1142816-66-7
Standard identifier for regulatory and sourcing compliance[3].
Molecular Formula
C₁₁H₁₃NO₃
High carbon-to-heteroatom ratio drives extreme lipophilicity.
Molecular Weight
207.23 g/mol
Favorable for membrane permeability, but requires co-solvents for aqueous delivery.
Hydrogen Bond Donors
1 (Pyrrole NH)
Insufficient to form a stable hydration shell in pure water.
Hydrogen Bond Acceptors
3 (Ester O, Ketone O)
Allows for favorable dipole interactions with polar aprotic solvents (e.g., DMSO).
Optimal Stock Solvent
100% DMSO or DMF
Fully disrupts the crystalline lattice energy; required for initial dissolution.
Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?Causality: This phenomenon is known as "solvent-shift precipitation." When the DMSO concentration drops below the critical solvation threshold (typically <2% v/v), the hydrophobic tetrahydroindole core is suddenly exposed to the aqueous environment. To minimize thermodynamically unfavorable water contacts, the molecules rapidly self-associate into micro-crystals.
Solution: Never add aqueous buffer directly to the concentrated DMSO stock. Instead, use a step-down dilution method with a carrier molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the drug, while its hydrophilic exterior maintains aqueous solubility.
Q2: I am screening this compound in an enzymatic DAAO assay. Will adding surfactants like Triton X-100 interfere with my readouts?Causality: Yes. Non-ionic surfactants like Triton X-100 can form massive micelles that sequester both your inhibitor and the enzyme's natural substrate, artificially shifting your IC₅₀ values. Furthermore, harsh surfactants can denature sensitive enzymes like DAAO[1].
Solution: Keep final DMSO concentrations at ≤2% v/v. If a surfactant is absolutely necessary to prevent adsorption to plastic microplates, use 0.01% Pluronic F-68, which is highly biocompatible and does not readily denature target proteins.
Q3: How do I prepare a stable formulation for in vivo intraperitoneal (IP) dosing in rodents?Causality: In vivo formulations must maintain the drug in solution at physiological pH and osmolarity without causing solvent toxicity. High DMSO concentrations (>10%) can cause tissue necrosis and drastically alter local pharmacokinetics.
Solution: Utilize a validated ternary co-solvent system: 5% DMSO, 10% Solutol HS 15 (or Cremophor EL), and 85% sterile saline . The Solutol acts as a non-toxic emulsifier that traps the compound in nano-micelles, preventing precipitation upon injection.
Solubilization Workflows & Mechanisms
Fig 1. Solubilization workflow for ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Fig 2. Mechanism of HP-β-CD inclusion complexation to overcome hydrophobic aggregation.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock in DMSO
This protocol ensures complete disruption of the crystalline lattice without degrading the compound.
Equilibration: Allow the lyophilized powder of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate to reach room temperature in a desiccator before opening to prevent condensation-induced hydrolysis.
Solubilization: Weigh the desired amount into a glass vial (avoid cheap plastics, as the compound may adsorb to the walls). Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.
Agitation: Vortex vigorously for 60 seconds. Place in a bath sonicator at room temperature for 5–10 minutes.
Self-Validation (The Tyndall Test): In a darkened room, shine a laser pointer through the vial. If the beam path is visible as a solid line (Tyndall effect), micro-particulates remain suspended. Causality: Incomplete dissolution will cause massive variability in your downstream assays. If the beam is visible, sonicate for an additional 10 minutes and gently warm to 37°C until the liquid is optically clear.
Storage: Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of a 1 mM Aqueous Working Solution (HP-β-CD Method)
Use this protocol for cell-based assays where high DMSO concentrations are toxic.
Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).
Thermal Activation: Pre-warm the HP-β-CD solution to 37°C. Causality: Mild heat increases the kinetic dynamics of the cyclodextrin cavity, allowing for faster and more efficient encapsulation of the tetrahydroindole core.
Complexation: While vortexing the warm HP-β-CD solution, add the 50 mM DMSO stock dropwise to reach a final concentration of 1 mM (Final DMSO = 2%).
Self-Validation: Observe the solution. It should remain completely transparent. If any opalescence occurs, the rate of addition was too fast, causing solvent-shift precipitation before the cyclodextrin could encapsulate the drug. Discard and repeat with slower dropwise addition.
References
US20090099248A1 - Inhibitors of d-amino acid oxidase - Google Patents
Source: Google Patents
URL
Technical Support Center: Stability & Storage Troubleshooting for Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Welcome to the Technical Support Center. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a highly versatile building block utilized in the synthesis of [1] and [2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a highly versatile building block utilized in the synthesis of [1] and [2]. However, its molecular architecture—a partially reduced indole core fused to a ketone, coupled with an ethyl ester—makes it highly susceptible to specific degradation pathways.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage and assay preparation.
Part 1: Mechanistic Pathways of Degradation
Understanding why a compound degrades is the first step in preventing it. The degradation of this specific tetrahydroindole ester is primarily driven by three mechanisms:
Oxidative Aromatization (Dehydrogenation): The 4,5,6,7-tetrahydroindole system is thermodynamically driven to aromatize into a fully conjugated indole. In the presence of ambient oxygen and thermal stress, the cyclohexenone-like ring undergoes enolization and dehydrogenation to form a fully aromatic, planar 4-hydroxyindole system.
Ester Hydrolysis: The C2 ethyl ester is prone to nucleophilic attack by water. This is catalyzed by both acidic and basic extremes, leading to the cleavage of the ester and formation of the free pyrrole-2-carboxylic acid[3].
Photolytic Polymerization: The electron-rich pyrrole moiety is highly sensitive to UV and visible light. Photo-excitation generates radical cations that react with atmospheric oxygen, triggering a cascade that results in colored oligomeric species[4].
Mechanistic degradation pathways of the tetrahydroindole ester.
Part 2: Troubleshooting FAQs
Q1: My freshly purchased white/pale yellow powder turned dark brown after a month on the bench. Is it still usable?A: No, it is highly recommended to discard the batch or attempt purification via flash chromatography. The dark brown discoloration is a classic hallmark of [4]. Once oligomerization begins, the radical species often auto-catalyze further degradation.
Q2: During LC-MS quality control, I observed a new peak with an [M-2]+ mass. What is this impurity?A: An [M-2]+ or [M-4]+ mass shift indicates oxidative dehydrogenation (aromatization) of the tetrahydro ring. This usually occurs if the sample was exposed to ambient air (oxygen) at room temperature for extended periods.
Q3: My in vitro assay results are inconsistent. I prepare a 10 mM stock in DMSO and keep it at 4°C for weeks. What is going wrong?A: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which, combined with the slightly acidic nature of some degraded DMSO batches, accelerates the into the free carboxylic acid[3]. Furthermore, DMSO can act as an oxidant over time.
Solution: Use anhydrous, degassed DMSO, prepare single-use aliquots, and store them at -80°C.
Part 3: Quantitative Stability Profiling
To guide your experimental design, below is a representative stability profile based on forced degradation studies of functionalized pyrrole esters[5].
Storage Condition
Matrix
Atmosphere
Light Exposure
Estimated Half-Life (t½)
Primary Degradant
25°C (Room Temp)
Solid Powder
Ambient Air
Ambient Light
< 4 Weeks
Oligomers (Brown)
4°C (Fridge)
Solid Powder
Ambient Air
Dark (Amber)
~ 6 Months
Aromatized Indole
-20°C (Freezer)
Solid Powder
Argon / N₂
Dark (Amber)
> 2 Years
None (Stable)
25°C (Room Temp)
Aqueous Buffer (pH 7.4)
Ambient Air
Ambient Light
~ 48 Hours
Carboxylic Acid
-80°C (Deep Freeze)
Anhydrous DMSO
Argon / N₂
Dark (Amber)
> 1 Year
None (Stable)
Part 4: Validated Experimental Protocols
Protocol A: Optimal Aliquoting and Storage Workflow
To ensure a self-validating system where degradation is mathematically minimized, follow this strict handling protocol upon receipt of the compound.
Equilibration: Allow the sealed commercial vial to reach room temperature in a desiccator before opening.
Causality: This prevents the condensation of atmospheric moisture onto the cold powder, which would otherwise initiate ester hydrolysis.
Inert Transfer: Transfer the vial into a glovebox purged with Argon or Nitrogen.
Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 1-5 mg per vial).
Sealing & Desiccation: Seal the vials with PTFE-lined caps. Place the vials in a secondary container (e.g., a zip-lock bag or centrifuge tube) containing indicating silica gel desiccant.
Self-Validation: The indicating silica gel acts as a visual validation of the micro-environment's humidity. If it changes color, the seal is compromised.
Storage: Store the secondary container at -20°C for short-term (<6 months) or -80°C for long-term (>6 months) storage.
Step-by-step optimal handling and storage workflow to ensure compound integrity.
Protocol B: Forced Degradation Quality Control (QC) Assay
If you suspect your stock solution has degraded, run this rapid HPLC-UV/MS QC check to validate its integrity.
Sample Preparation: Dilute a 10 µL aliquot of your working DMSO stock into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
Reference Standard: Prepare a fresh solution from a validated, solid -80°C stock using the exact same dilution parameters.
Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile over 5 minutes) on a C18 column.
Analysis: Compare the UV trace (typically 254 nm for conjugated pyrroles) and MS spectra.
Causality & Action: If the parent peak area in the suspect sample is <95% of the reference, or if new peaks at [M-2]⁺ (oxidation) or [M-28]⁺ (hydrolysis) emerge, discard the stock immediately to prevent downstream assay artifacts.
References
Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase. Source: Osaka University. URL:[Link]
US20090099248A1 - Inhibitors of d-amino acid oxidase. Source: Google Patents.
Catalytic Synthesis of Indole from Tetrahydroindole on Pd- and Cr-Containing Catalysts. Source: Chemistry of Heterocyclic Compounds. URL:[Link]
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Source: MDPI. URL:[Link]
Executive Summary For pharmaceutical researchers and analytical scientists, developing a robust assay for intermediate building blocks is critical for downstream drug substance purity. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For pharmaceutical researchers and analytical scientists, developing a robust assay for intermediate building blocks is critical for downstream drug substance purity. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a highly functionalized indole derivative used extensively in the synthesis of heterocyclic therapeutics.
This guide objectively compares the chromatographic performance of a standard C18 stationary phase against a Phenyl-Hexyl phase for the analysis of this compound. By applying Quality-by-Design (QbD) principles and ICH Q2(R2) validation guidelines [1], we demonstrate why leveraging
π
π
interactions yields a superior, self-validating analytical method compared to traditional hydrophobic partitioning.
Chemical Context & Analytical Challenges
The target analyte, [2], presents unique analytical challenges:
Electronic Distribution: The molecule features an electron-rich pyrrole ring fused to a cyclohexanone derivative, flanked by an ester group.
Critical Pairs: During synthesis, it is often found alongside its direct des-oxo precursor, [3]. Because the hydrophobic footprint of these two molecules is nearly identical, standard reversed-phase methods struggle to achieve baseline resolution.
Tautomerism: The 4-oxo group can exhibit keto-enol tautomerism depending on the mobile phase pH, leading to peak splitting or severe tailing if the chromatographic environment is not strictly controlled.
To establish a robust method, we compared two distinct column chemistries.
Method A: Standard C18 (Hydrophobic Partitioning)
Mechanism: Relies entirely on Van der Waals forces between the analyte's carbon skeleton and the octadecyl chains.
Limitation: Fails to recognize the subtle electronic differences between the target analyte and its des-oxo precursor, resulting in co-elution (Resolution < 1.2).
Method B: Phenyl-Hexyl (
π
π
Interactions)
Mechanism: The Phenyl-Hexyl phase provides dual retention. The hexyl chain offers baseline hydrophobicity, while the terminal phenyl ring engages in strong
π
π
interactions with the delocalized electrons of the indole core [4].
Causality for Mobile Phase Choice: We utilize Methanol instead of Acetonitrile for Method B. Why? Acetonitrile contains a carbon-nitrogen triple bond (
π
electrons) that competes with the analyte for the stationary phase's phenyl rings, effectively dampening the orthogonal selectivity. Methanol, lacking
π
electrons, allows maximum
π
π
engagement between the indole and the column [5].
Experimental Protocols: A Self-Validating System
To ensure absolute data integrity, the following protocol is designed as a self-validating system . The sequence utilizes automated logical gates in the Chromatography Data System (CDS) to prevent the reporting of compromised data.
Step-by-Step Methodology (Optimized Method B)
1. Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.0 with dilute acetic acid. Causality: pH 6.0 ensures the indole nitrogen remains unprotonated and neutral, preventing secondary interactions with residual silanols that cause peak tailing.
Mobile Phase B: 100% HPLC-Grade Methanol.
2. Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Stabilizes the keto-enol equilibrium, sharpening the peak).
Gradient: 30% B to 80% B over 15 minutes.
Detection: UV at 254 nm.
3. Self-Validating Sequence Design:
System Suitability Test (SST): The sequence begins with an SST injection containing the target analyte and its des-oxo precursor.
Auto-Abort Logic: The CDS is programmed to automatically abort the sequence if the critical pair resolution (
Rs
) falls below 1.5 or if the tailing factor (
Tf
) exceeds 1.5.
Standard Bracketing: A known calibration standard is injected every 10 samples. If the response drift exceeds 2.0%, the sequence halts, invalidating the bracketed samples.
Validation Parameters & Comparative Data
The validation was executed strictly according to ICH Q2(R2) guidelines. The data below summarizes the superiority of the Phenyl-Hexyl method.
Table 1: Chromatographic Performance (C18 vs. Phenyl-Hexyl)
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Analytical ImplicationRetention Time (RT)8.4 min11.2 minIncreased retention via
π
π
bonding.Tailing Factor (
Tf
)1.651.08pH 6.0 + Phenyl phase eliminates silanol drag.Theoretical Plates (
N
)8,50014,200Sharper peaks due to optimized mass transfer.Critical Pair Resolution1.1 (Co-elution)2.8 (Baseline)Complete separation from des-oxo precursor.
Table 2: ICH Q2(R2) Validation Summary (Method B)
Validation Parameter
ICH Acceptance Criteria
Observed Result
Status
Specificity
No interference at RT
No matrix/precursor interference
PASS
Linearity
R2≥0.999
(5 levels)
R2=0.9998
(10 - 150 µg/mL)
PASS
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.6%
PASS
Method Precision
RSD
≤
2.0% (n=6)
0.65%
PASS
LOD / LOQ
S/N > 3 (LOD), > 10 (LOQ)
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
PASS
Validation Workflow Diagram
Below is the logical workflow for the self-validating ICH Q2(R2) lifecycle approach used in this study.
Fig 1. Self-validating ICH Q2(R2) HPLC method validation workflow for indole derivatives.
Conclusion & Recommendations
For the quantitative analysis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, standard C18 columns lack the selective mechanisms required to resolve critical synthetic impurities.
By transitioning to a Phenyl-Hexyl stationary phase and utilizing a methanol-based mobile phase, analysts can exploit
π
π
interactions to achieve baseline resolution (
Rs
= 2.8). Implementing this chemistry alongside a self-validating CDS sequence ensures absolute compliance with ICH Q2(R2) standards, preventing out-of-specification (OOS) investigations and accelerating drug development timelines.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines. Available at: [Link]
NextSDS. "ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 65880-18-4)." Chemical Substance Information. Available at:[Link]
MicroSolv Technology Corporation. "Indole-3-Butyric Acid Analyzed with HPLC:
π
π
Interactions." Application Notes. Available at:[Link]
MDPI - Molecules. "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." Molecules 2021, 26(19), 5801. Available at:[Link]
Comparative
Comparative NMR Analysis Guide: Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate vs. Benzofuran Analogs
Executive Summary In the development of targeted therapeutics—ranging from D-amino acid oxidase (DAAO) inhibitors to kinase-targeting oncology drugs—bicyclic heteroaromatic scaffolds are critical structural motifs. Ethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of targeted therapeutics—ranging from D-amino acid oxidase (DAAO) inhibitors to kinase-targeting oncology drugs—bicyclic heteroaromatic scaffolds are critical structural motifs. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a highly versatile synthetic intermediate. For researchers and drug development professionals, verifying the structural integrity and purity of this compound is paramount.
This guide provides an objective, data-driven comparison of the
1
H NMR chemical shifts of this tetrahydroindole derivative against its direct oxygen analog, ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate . By analyzing the spectral differences, scientists can rapidly differentiate between these isosteres, assess reaction conversions, and validate structural assignments during lead optimization.
Mechanistic Rationale: Heteroatom Effects on Chemical Shifts
When comparing the pyrrole-fused system (indole derivative) to the furan-fused system (benzofuran derivative), the primary driver of NMR chemical shift variance is the electronic nature of the heteroatom (Nitrogen vs. Oxygen).
Mesomeric (+M) vs. Inductive (-I) Effects: Oxygen is significantly more electronegative than nitrogen. In the benzofuran analog, oxygen exerts a strong inductive electron-withdrawing effect (-I), which strongly deshields the adjacent protons. Conversely, in the indole analog, nitrogen's lower electronegativity allows its lone pair to be more readily delocalized into the aromatic
π
-system (+M effect). This increases the electron density at the C3 position of the pyrrole ring, effectively shielding the C3 proton and shifting it upfield.
Aliphatic Ring Deshielding: The C7 methylene protons (directly adjacent to the heteroatom in the fused cyclohexenone ring) are similarly impacted. The stronger -I effect of oxygen pulls electron density away from the C7 protons more aggressively than nitrogen, resulting in a noticeable downfield shift in the benzofuran derivative.
Hydrogen Bonding: The presence of the pyrrolic N-H in the indole derivative introduces a broad, highly deshielded signal due to rapid chemical exchange and intermolecular hydrogen bonding, a feature entirely absent in the benzofuran analog.
Comparative Quantitative NMR Data
The following table synthesizes experimental
1
H NMR data for both compounds in CDCl
3
. The indole derivative data is sourced from validated pharmaceutical patent literature targeting DAAO inhibitors [1], while the benzofuran data is derived from recent catalytic annulation methodologies [2].
Data Interpretation: The most diagnostic signals for distinguishing these two scaffolds are the C3 aromatic proton (6.67 ppm vs. 7.32 ppm) and the C7 aliphatic protons (~2.72 ppm vs. 2.92 ppm).
To ensure high-fidelity spectral data, the sample preparation must follow a self-validating protocol that eliminates residual solvent overlap and concentration-dependent shifting.
Step 1: Synthesis & Purification (Esterification)
Reaction: Suspend 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous ethanol (0.2 M). Add concentrated H
2
SO
4
(0.1 equiv) dropwise.
Reflux: Heat the mixture to reflux (80 °C) under an inert argon atmosphere for 12 hours. The reaction progress should be monitored via TLC (Hexanes/EtOAc 1:1) until the polar starting material is consumed.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO
3
. The basic wash is critical to remove unreacted acid and neutralize the catalyst.
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure ethyl ester. Dry under high vacuum (<0.1 mbar) for 4 hours to remove residual ethanol.
Step 2: NMR Sample Preparation & Acquisition
Sample Dissolution: Weigh exactly 10–15 mg of the purified ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Causality note: TMS is strictly required as an internal standard (0.00 ppm) to ensure the highly sensitive C3-H shift is accurately calibrated.
Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could cause magnetic field inhomogeneities (line broadening).
Acquisition Parameters: Acquire the
1
H NMR spectrum at 400 MHz (or higher). Use a standard single-pulse sequence (zg30), 16 to 32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.
Workflow Visualization
Workflow for synthesis, purification, and NMR validation of tetrahydroindole derivatives.
References
Title: Inhibitors of d-amino acid oxidase (US20090099248A1)
Title: Lewis-Acid-Catalyzed Regioselective Construction of Diversely Functionalized Polycyclic Fused Furans
Source: ResearchGate
URL: [Link]
Validation
Mass Spectrometry Fragmentation of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A Comparative Platform Guide
The Analytical Challenge: Structural Elucidation of a Privileged Scaffold Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C₁₁H₁₃NO₃, MW: 207.23 g/mol ) is a highly versatile synthetic intermediate. Its partially...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Structural Elucidation of a Privileged Scaffold
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (C₁₁H₁₃NO₃, MW: 207.23 g/mol ) is a highly versatile synthetic intermediate. Its partially saturated indole core and dual functionalization (4-oxo and 2-carboxylate) make it a privileged scaffold in modern drug discovery, frequently utilized in the synthesis of Transforming Growth Factor-β (TGF-β) receptor degraders[1] and PROTACs targeting G9a/GLP methyltransferases[2].
As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing this compound and its metabolites across different stages of drug development. The analytical objective dictates the platform: structural elucidation demands the exact mass capabilities of High-Resolution Mass Spectrometry (HRMS), while high-throughput pharmacokinetics (PK) relies on the sensitivity of Tandem Quadrupole (QqQ) systems. This guide objectively compares these mass spectrometry platforms, detailing the fundamental causality behind the compound's fragmentation behavior.
To optimize any MS method, one must first understand the intrinsic gas-phase thermodynamics of the analyte. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic 4-oxo group or the ester carbonyl, yielding a stable even-electron precursor ion [M+H]⁺ at an exact mass of m/z 208.0974.
Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation is primarily driven by the ethyl ester moiety[3]. The energy required to break these bonds dictates the appearance of specific product ions:
Inductive Cleavage (Loss of Ethanol): The most thermodynamically favorable pathway is the neutral loss of ethanol (C₂H₆O, 46.0419 Da). The ethoxy group abstracts a proton, leaving as a neutral molecule and generating a highly stable, resonance-stabilized acylium ion at m/z 162.0555. This is typically the base peak in ESI-MS/MS spectra.
McLafferty-Type Rearrangement (Loss of Ethylene): A competing pathway involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of neutral ethylene (C₂H₄, 28.0313 Da). This yields a protonated carboxylic acid at m/z 180.0661.
Core Cleavage (Loss of Carbon Monoxide): The acylium ion (m/z 162.0555) can undergo further fragmentation by expelling carbon monoxide (CO, 27.9949 Da), resulting in a ring-contracted or diene-stabilized fragment at m/z 134.0606.
ESI-MS/MS fragmentation pathway of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.
Platform Comparison: Selecting the Right Tool for the Assay
The choice of MS platform fundamentally alters the data acquired. Below is an objective comparison of three primary architectures for analyzing this indole derivative.
Table 1: Mass Spectrometry Platform Performance Comparison
Feature/Metric
ESI-Q-TOF (High Resolution)
ESI-QqQ (Triple Quadrupole)
EI-GC-MS (Quadrupole)
Primary Application
Structural elucidation, Metabolite ID
High-throughput PK Quantitation
Volatile impurity profiling
Ionization Mode
Soft (ESI+), Even-electron ions
Soft (ESI+), Even-electron ions
Hard (EI, 70 eV), Radical cations
Mass Accuracy
< 2 ppm (Exact Mass)
Nominal Mass (~0.7 Da FWHM)
Nominal Mass (~0.7 Da FWHM)
Key Advantage
Resolves isobaric losses (CO vs C₂H₄)
Maximum sensitivity via MRM
Standardized NIST library matching
Optimal Transition
Full Scan MS/MS (All fragments)
m/z 208.1 → 162.1 (Quantifier)
m/z 207 (M⁺•) → 162
Causality Note: Q-TOF is mandatory for structural confirmation because the loss of CO (27.9949 Da) and C₂H₄ (28.0313 Da) are isobaric at nominal mass. A QqQ cannot distinguish between these two neutral losses, whereas a Q-TOF easily resolves the ~36 mDa difference.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical methods must be self-validating. The following protocols incorporate built-in system suitability tests (SST) and controls to guarantee data fidelity.
Protocol A: High-Resolution Structural Elucidation via LC-ESI-Q-TOF
Objective: Confirm the exact mass and fragmentation pattern with < 2 ppm mass error.
System Suitability Testing (SST): Prior to sample injection, infuse a tuning mix (e.g., Agilent ESI-L) to verify detector calibration. The system must demonstrate a resolving power of >30,000 at m/z 322 and a mass error of < 2 ppm.
Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Prepare a solvent blank (Methanol only) to validate the absence of column carryover.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Formic acid is critical as it acts as a proton source, driving the formation of the [M+H]⁺ ion[3].
Gradient: 5% B to 95% B over 5 minutes.
MS/MS Acquisition: Operate in positive ESI mode. Isolate the precursor m/z 208.1 in Q1. Apply a collision energy (CE) ramp of 15 eV, 25 eV, and 35 eV in the collision cell using Argon gas. Causality: Ramping CE ensures the capture of both fragile fragments (like the initial ethanol loss) and robust core-cleavage fragments in a single composite spectrum.
Objective: Generate a highly reproducible radical-cation fragmentation fingerprint.
System Validation: Inject an internal standard (e.g., Octafluoronaphthalene) to verify signal-to-noise ratios and confirm the EI source is operating precisely at 70 eV.
Sample Preparation: Dilute the compound in Ethyl Acetate to 10 µg/mL. Note: While the compound is volatile enough for direct GC analysis, the secondary amine (indole NH) may cause slight peak tailing on active silanol sites.
Gas Chromatography: Inject 1 µL splitless onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm). Program the oven from 100°C to 280°C at 15°C/min.
EI-MS Acquisition: The 70 eV electron beam strips an electron from the molecule, forming the radical cation [M]⁺• at m/z 207. Unlike ESI, the primary fragmentation here is the homolytic cleavage of the ethoxy radical (•OCH₂CH₃, 45 Da), yielding the even-electron acylium ion directly at m/z 162.
Quantitative Data Presentation
The table below summarizes the theoretical exact masses required to validate the identity of the compound using HRMS platforms.
Table 2: Key Fragment Ions and High-Resolution Assignments (ESI+)
Ion Type
Formula
Theoretical Exact Mass (m/z)
Neutral Loss
Mechanism
Precursor Ion
[C₁₁H₁₄NO₃]⁺
208.0974
N/A
Protonation
Product Ion 1
[C₉H₁₀NO₃]⁺
180.0661
28.0313 (C₂H₄)
McLafferty-type rearrangement
Product Ion 2
[C₉H₈NO₂]⁺
162.0555
46.0419 (C₂H₆O)
Inductive cleavage (Acylium formation)
Product Ion 3
[C₈H₈NO]⁺
134.0606
74.0368 (C₂H₆O + CO)
Alpha-cleavage & CO expulsion
By enforcing strict mass accuracy tolerances (< 2 ppm) against these theoretical values, analytical scientists can definitively confirm the presence of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, differentiating it from isobaric interferences and ensuring absolute confidence in downstream drug development workflows.
References
Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives. ACS Pharmacology & Translational Science.[Link]
Design, Synthesis, and Biological Evaluation of PROTACs Targeting G9a/GLP Methyltransferase. The University of Osaka Institutional Knowledge Archive.[Link]
Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. MDPI Foods.[Link]
Mass Spectrometry: Fragmentation Patterns. eGyanKosh.[Link]
Comprehensive Analytical Comparison: Purity Evaluation of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Reference Standards
Executive Summary In early-stage drug discovery and active pharmaceutical ingredient (API) synthesis, the integrity of building blocks and reference standards is paramount. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and active pharmaceutical ingredient (API) synthesis, the integrity of building blocks and reference standards is paramount. Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1142816-66-7) is a critical tetrahydroindole intermediate, frequently utilized in the development of kinase inhibitors and D-amino acid oxidase inhibitors.
When sourcing this compound as an analytical reference standard, researchers must choose between standard Reagent Grade (>95% purity) and Certified Reference Material (CRM) Grade (>99.5% purity) . This guide objectively compares the performance, analytical reliability, and impurity profiles of these two grades. By contrasting traditional chromatographic methods against absolute quantitative NMR (qNMR), we demonstrate why relying solely on relative purity can compromise downstream experimental integrity.
The Pitfall of Relative Purity: Reagent Grade vs. CRM Grade
Historically, the purity of organic building blocks has been assessed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, HPLC-UV only measures relative chromatographic purity.
The Causality of Analytical Blind Spots:
HPLC-UV relies on the extinction coefficient of the analyte and its impurities. If a Reagent Grade batch contains non-chromophoric impurities—such as residual water, inorganic salts from the synthesis workup, or residual solvents like ethyl acetate—these contaminants will not absorb UV light at the detection wavelength (e.g., 254 nm). Consequently, the HPLC system is "blind" to them, leading to a dangerous overestimation of the compound's purity.
Conversely, CRM Grade standards are evaluated using Quantitative Nuclear Magnetic Resonance (qNMR) . As recognized by [1], qNMR provides an absolute mass fraction. The area of an NMR resonance is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure or UV absorbance. This ensures that every impurity, chromophoric or not, is accounted for in the final mass balance.
Comparative Experimental Data
To illustrate this discrepancy, we analyzed two commercially available batches of Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: a standard Reagent Grade and a CRM Grade.
Data Interpretation: The Reagent Grade batch passed its >95% specification when tested via HPLC-UV (96.2%). However, qNMR revealed its true absolute purity to be only 91.5%. The 4.7% discrepancy is directly attributed to the presence of water (2.1%) and residual ethyl acetate (1.2%), which were invisible to the UV detector. The CRM Grade, having undergone rigorous lyophilization and secondary purification, showed near-perfect alignment between HPLC and qNMR results.
Table 2: Impurity Profiling (LC-MS)
Impurity Type
Reagent Grade
CRM Grade
Structural Implication
Des-ethyl derivative
1.1%
< 0.1%
Alters binding affinity in target assays
Oxidized indole species
0.8%
Not Detected
Introduces reactive oxygen species (ROS)
Inorganic Salts
0.6%
< 0.01%
Can inhibit enzymatic assay activity
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure analytical integrity.
Protocol A: qNMR Absolute Purity Determination (Compliant with USP <761>)
This protocol establishes metrological traceability to the International System of Units (SI) by utilizing a certified internal standard.
Standard Selection: Select 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) as the internal standard (IS).
Causality: 1,4-BTMSB provides a sharp, 18-proton singlet at ~0.3 ppm. This region is completely devoid of signals from the analyte, ensuring zero overlap with the ethyl ester protons (1.3 ppm, 4.2 ppm) or the tetrahydroindole ring protons (2.0–3.0 ppm).
Gravimetric Preparation: Accurately weigh ~15 mg of the indole analyte and ~5 mg of the 1,4-BTMSB IS into a clean vial using a calibrated microbalance (readability 0.001 mg).
Causality: High-precision weighing ensures the gravimetric uncertainty remains below 0.03%, a critical requirement for absolute mass fraction calculations.
Solubilization: Dissolve the mixture in 0.7 mL of anhydrous DMSO-d6 and transfer to a 5 mm NMR tube.
Acquisition Parameters: Acquire the 1H NMR spectrum at 600 MHz (30°C). Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds.
Causality: A D1 of at least 5 times the longest longitudinal relaxation time (T1) ensures complete spin recovery between pulses. Failure to do so results in signal saturation and severe integration errors.
Data Processing: Apply automatic baseline correction. Integrate the IS peak (0.3 ppm) and the target analyte peak (e.g., the isolated indole NH proton at ~11.5 ppm). Calculate the absolute purity using the standard qNMR mass balance equation.
Protocol B: HPLC-UV Chromatographic Purity (Compliant with USP <621>)
This protocol isolates the main compound from structurally similar synthetic byproducts. As per [2], allowable adjustments are utilized to optimize system suitability.
System Setup: Configure an HPLC system equipped with a Photodiode Array (PDA) detector. Extract the chromatogram at 254 nm.
Column Selection: Install a C18 column (150 mm × 4.6 mm, 3 µm particle size).
Causality: This specific length-to-particle-size (
L/dp
) ratio provides the optimal theoretical plate count required to resolve the closely eluting oxidized indole impurities from the main peak.
Mobile Phase Preparation:
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
Phase B: 100% Acetonitrile.
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the carboxylic ester and the indole nitrogen, maintaining the analyte in a neutral state to prevent severe peak tailing.
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. Maintain a flow rate of 1.0 mL/min.
System Suitability: Inject a resolution mixture. Proceed only if the resolution (
Rs
) between the main peak and the closest eluting impurity is > 2.0.
Certification Workflow Visualization
The rigorous nature of CRM certification compared to standard Reagent Grade testing is mapped below.
Workflow comparison for certifying Reagent Grade vs. CRM Grade analytical standards.
Conclusion & Recommendations
For routine synthetic screening where exact stoichiometry is flexible, Reagent Grade Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (>95%) may suffice. However, for quantitative biological assays, API impurity profiling, or any application requiring exact molar concentrations, CRM Grade (>99.5%) verified by qNMR is strictly recommended .
Relying solely on HPLC-UV for standard calibration introduces a high risk of systemic error due to invisible residual solvents and moisture. By utilizing qNMR alongside orthogonal chromatographic techniques, researchers ensure absolute traceability, safeguarding the reproducibility of their downstream drug development pipelines.
References
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]
Are You Sure You Understand USP <621>? Chromatography Online. Available at:[Link]
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